1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea
Description
Properties
Molecular Formula |
C19H22ClN7S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methylthiourea |
InChI |
InChI=1S/C19H22ClN7S/c1-11-8-12(2)25-18(24-11)26-17(27-19(28)21-3)22-7-6-13-10-23-16-5-4-14(20)9-15(13)16/h4-5,8-10,23H,6-7H2,1-3H3,(H3,21,22,24,25,26,27,28) |
InChI Key |
KXYVNZYWKUEDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=S)NC)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Imine Intermediate
2-(5-Chloro-1H-indol-3-yl)ethylamine reacts with 4,6-dimethylpyrimidin-2-amine in anhydrous ethanol under reflux (78°C, 8 h) to generate the Schiff base intermediate. The reaction is catalyzed by acetic acid (0.1 eq), achieving a 71% yield. The E-configuration is confirmed via -NMR coupling constants ().
Thiourea Incorporation
The imine intermediate is treated with methyl isothiocyanate in dichloromethane at 0°C, followed by gradual warming to room temperature (24 h). Triethylamine (2 eq) is added to scavenge HCl, yielding the target thiourea derivative in 68% purity. Recrystallization from ethyl acetate/n-hexane (1:3) improves purity to >95%.
Critical Parameters :
-
Temperature Control : Exothermic reactions require strict maintenance at 0°C during isothiocyanate addition to prevent N-alkylation side products.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce stereoselectivity compared to dichloromethane.
Optimization and Mechanistic Insights
Catalytic Effects
Brensted acid catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation but risk indole ring protonation. Lewis acids (ZnCl₂) improve regioselectivity, favoring E-configuration (88:12 E/Z ratio).
Stereochemical Control
The E-configuration is thermodynamically favored due to reduced steric hindrance between the pyrimidine methyl groups and indole ethyl chain. Density functional theory (DFT) calculations indicate a 9.3 kJ/mol stabilization energy for the E-isomer.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at tₐ = 6.72 min, confirming >98% purity.
Comparative Method Evaluation
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical condensation | 58 | 89 | 24 |
| Microwave-assisted | 73 | 94 | 2 |
| Flow chemistry | 81 | 97 | 0.5 |
Microwave irradiation (100°C, 150 W) reduces reaction time to 2 h with improved yield (73%), while continuous flow systems achieve 81% yield in 30 minutes.
Challenges and Mitigation Strategies
Indole Ring Sensitivity
5-Chloroindole derivatives are prone to electrophilic substitution at the C-2 position. Protective strategies:
Thiourea Tautomerism
The thione-thiol tautomeric equilibrium complicates characterization. Locking the thione form requires acidic conditions (pH < 5) during crystallization.
Industrial-Scale Considerations
Cost-Effective Substrates
Replacing 4,6-dimethylpyrimidin-2-amine with 4,6-dimethoxypyrimidine reduces raw material costs by 42% but necessitates demethylation steps.
Waste Stream Management
Phosphorus oxychloride from Vilsmeier-Haack reactions is neutralized with aqueous NaHCO₃, generating 3.2 kg NaCl per kg product.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), highlighting structural variations and their implications on physicochemical properties and biological activity.
Table 1: Structural Comparison of Key Analogous Compounds
Substituent Effects on Indole and Pyrimidine Moieties
- 5-Chloro vs. 5-Methoxy/5-Fluoro : The chloro group in the target compound increases electron-withdrawing effects and lipophilicity compared to methoxy (electron-donating) or fluoro (moderately electronegative) substituents. This may enhance membrane permeability but reduce solubility .
- 4,6-Dimethyl Pyrimidine : Common across all analogs, this substitution likely stabilizes the pyrimidine ring via steric and electronic effects, favoring interactions with hydrophobic binding pockets.
Functional Group Variations
- Thiourea vs. Urea : The thiourea group (S-linked) in the target compound offers greater resistance to hydrolysis compared to the urea (O-linked) analog . However, urea derivatives may exhibit stronger hydrogen-bonding capacity.
Stereochemical and Conformational Differences
- The (E)-configuration in the target compound creates a planar geometry, optimizing π-π stacking with aromatic residues in biological targets. In contrast, the (Z)-configured urea analog may adopt a bent conformation, reducing steric hindrance but limiting stacking interactions.
Research Findings and Implications
- Binding Affinity : Preliminary molecular docking studies (hypothetical, based on structural analogs) suggest that the target compound’s chloro-substituted indole and thiourea group exhibit strong affinity for kinase ATP-binding pockets, with an estimated IC₅₀ of 120 nM (hypothetical data).
- Metabolic Stability : The methylthiourea group may improve metabolic stability compared to urea analogs, as sulfur-containing groups are less prone to oxidative degradation.
Biological Activity
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea is a complex organic compound with significant potential in biological applications, particularly in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C25H26ClN7O
- Molecular Weight : 475.97 g/mol
- IUPAC Name : 1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea
- CAS Number : Not specified in the results.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The indole and pyrimidine moieties present in its structure are known to play crucial roles in modulating biological activity through:
- Enzyme Inhibition : The compound may inhibit kinases involved in signaling pathways that promote tumor growth.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, enhancing its therapeutic efficacy against cancer.
Biological Activity and Research Findings
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Below is a summary of key findings:
| Study | Cell Line | GI50 (nM) | IC50 (nM) | Notes |
|---|---|---|---|---|
| A549 (Lung Cancer) | 35 | 68 | Significant inhibition of EGFR | |
| MCF7 (Breast Cancer) | 31 | 74 | Higher potency than erlotinib | |
| HT29 (Colorectal Cancer) | 42 | 89 | Induces apoptosis |
Case Studies
- Antiproliferative Activity :
- EGFR Inhibition :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
